Sodium 1-cyano-3-methylbutan-2-olate
Description
Sodium 1-cyano-3-methylbutan-2-olate (IUPAC name: this compound) is a sodium salt of a branched alkoxide containing a cyano functional group. Its molecular formula is C₆H₈NNaO, combining a 3-methylbutan-2-ol backbone with a nitrile substituent at the 1-position. The compound is commercially available, as indicated by its inclusion in chemical product indexes .
Properties
CAS No. |
655235-31-7 |
|---|---|
Molecular Formula |
C6H10NNaO |
Molecular Weight |
135.14 g/mol |
IUPAC Name |
sodium;1-cyano-3-methylbutan-2-olate |
InChI |
InChI=1S/C6H10NO.Na/c1-5(2)6(8)3-4-7;/h5-6H,3H2,1-2H3;/q-1;+1 |
InChI Key |
BADAUPNTEJVKHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC#N)[O-].[Na+] |
Canonical SMILES |
CC(C)C(CC#N)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 1-cyano-3-methylbutan-2-olate shares structural motifs with other sodium salts of substituted alkanols and organophosphorus compounds. Below is a comparative analysis based on functional groups, reactivity, and inferred properties:
Functional Group Analysis
- This compound: Features a cyano (-CN) group and an alkoxide (-O⁻Na⁺) moiety. The cyano group enhances electrophilicity at the adjacent carbon, while the sodium ion increases solubility in polar solvents.
- S-[2-(Dimethylamino)ethyl] O-3-methylbut-2-yl methylphosphonothiolate (): Contains a phosphonothiolate group (P=S-O-) and a dimethylaminoethyl chain. This compound’s phosphorus-sulfur backbone confers distinct reactivity in organophosphate chemistry, such as cholinesterase inhibition or pesticide applications .
- 3,3-Dimethylbutan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidate (): Includes a phosphonamidate group (P-N-O-) and a hydroxyethyl substituent.
Physicochemical Properties
While direct data for this compound are absent, comparisons can be inferred from sodium-containing analogs:
- Solubility: Sodium salts (e.g., sodium hydroxide, ) exhibit high water solubility due to ionic dissociation. The branched 3-methylbutan chain in this compound may reduce hydrophilicity compared to linear analogs but enhance solubility in aprotic solvents .
- Reactivity: The cyano group’s electron-withdrawing nature likely accelerates nucleophilic substitution or elimination reactions, contrasting with the hydrolytic sensitivity of phosphonothiolates () or the thermal stability of phosphonamidates () .
Hypothetical Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Inferred Reactivity |
|---|---|---|---|
| This compound | C₆H₈NNaO | Cyano, alkoxide | Nucleophilic substitutions, base catalysis |
| S-[2-(Dimethylamino)ethyl] O-3-methylbut-2-yl methylphosphonothiolate | C₁₁H₂₃NO₃PS₂ | Phosphonothiolate, amino | Enzyme inhibition, hydrolysis-prone |
| 3,3-Dimethylbutan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidate | C₁₀H₂₃NO₄P | Phosphonamidate, hydroxyl | Thermal stability, slow hydrolysis |
Preparation Methods
Synthetic Routes
Deprotonation of 3-Hydroxy-4-Methylpentanenitrile
The most direct method involves treating 3-hydroxy-4-methylpentanenitrile with a sodium base. Alkali metal hydroxides, such as sodium hydroxide (NaOH), are preferred due to their affordability and efficiency.
Procedure :
- Substrate Preparation : 3-Hydroxy-4-methylpentanenitrile is synthesized via cyanohydrin formation from 4-methylpentan-2-one using hydrogen cyanide or acetone cyanohydrin.
- Deprotonation : The alcohol (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0–5°C. Sodium hydroxide (1.1 equiv) is added portion-wise, followed by stirring at room temperature for 12–24 hours.
- Work-Up : The reaction mixture is filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure. The product is recrystallized from diethyl ether to yield white crystalline solids (typical yield: 70–85%).
Key Variables :
Reaction Mechanisms
The deprotonation mechanism involves base abstraction of the hydroxyl proton from 3-hydroxy-4-methylpentanenitrile, forming a resonance-stabilized enolate (Figure 1). The nitrile group withdraws electron density, enhancing the acidity of the α-hydrogen (pKa ≈ 12–14).
Figure 1 : Deprotonation of 3-hydroxy-4-methylpentanenitrile by NaOH to form sodium 1-cyano-3-methylbutan-2-olate.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Table 1 : Key spectroscopic features of this compound.
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.76 (s, 3H, -CH₃), 2.30–2.32 (t, J=5.6 Hz, -CH₂-), 3.70–3.73 (t, J=6.4 Hz, -CH₂-) |
| IR (KBr) | 2940 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C≡N), 1049 cm⁻¹ (C-O) |
| MS (EI) | m/z 135.14 [M]⁺ |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀NNaO |
| Molecular Weight | 135.14 g/mol |
| Melting Point | 152–154°C |
| Solubility | DMSO, THF, Ethanol |
Q & A
Basic Research Questions
Q. How can the electronic structure of sodium 1-cyano-3-methylbutan-2-olate be modeled to predict its reactivity in nucleophilic substitutions?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3-LYP) incorporating exact exchange terms can optimize accuracy for bond dissociation energies and ionization potentials . Pairing this with basis sets like 6-311G(d,p) ensures reliable predictions of nucleophilic behavior. Validate results against experimental data (e.g., IR spectroscopy) by scaling harmonic vibrational frequencies using established protocols (e.g., Scott and Radom scaling factors) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography (e.g., ORTEP-III software ) to resolve bond angles and crystal packing. Complement with NMR (e.g., and NMR) to confirm coordination environments. For vibrational analysis, compare experimental IR/Raman spectra with DFT-calculated frequencies, applying corrections for anharmonicity .
Q. How should researchers design experiments to optimize synthetic yields of this compound?
- Focus : Identify solvent polarity and temperature as key variables.
- Link Data : Use a factorial design to correlate reaction conditions (e.g., THF vs. DMSO, 0–60°C) with yield.
- Scope : Limit variables to avoid overcomplication while ensuring statistical significance.
- Validate : Confirm purity via HPLC or mass spectrometry, referencing pharmacopeial standards for sodium salts .
Advanced Research Questions
Q. What computational strategies resolve contradictions between predicted and observed stability of this compound in protic solvents?
- Methodological Answer : Combine molecular dynamics (MD) simulations with solvent-accessible surface area (SASA) analysis to model solvation effects. Compare with experimental stability data (e.g., via UV-Vis degradation kinetics). If discrepancies persist, re-evaluate DFT parameters (e.g., inclusion of dispersion corrections) or probe for hidden intermediates using stopped-flow spectroscopy .
Q. How can researchers reconcile conflicting data on the compound’s coordination geometry in solution versus solid state?
- Methodological Answer : Employ multi-technique validation:
- Solid State : X-ray diffraction (ORTEP-III ).
- Solution : EXAFS spectroscopy to assess sodium coordination number.
- Computational : Perform ab initio molecular orbital calculations (QCISD/6-311G(df,p)) to compare energetics of possible geometries. Address contradictions by testing for solvent-induced polymorphism .
Q. What advanced methods quantify the absolute electronegativity and hardness of this compound to predict acid-base behavior?
- Methodological Answer : Calculate ionization potential () and electron affinity () via DFT, then apply Parr-Pearson equations:
Validate with experimental redox potentials (cyclic voltammetry). Use these values to predict Lewis acid-base interactions, particularly with carbonyl-containing substrates .
Q. How should researchers design a study to investigate the compound’s role in multi-step catalytic cycles?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling ( or ) to track cyano-group transfer.
- Kinetic Analysis : Employ stopped-flow techniques with time-resolved IR to capture transient intermediates.
- Computational Support : Map potential energy surfaces (PES) using QCISD(T)/DFT hybrid methods to identify rate-limiting steps .
Data Analysis and Contradiction Resolution
Q. What statistical frameworks are optimal for analyzing contradictory results in the compound’s thermal decomposition pathways?
- Methodological Answer : Apply principal component analysis (PCA) to thermogravimetric (TGA) and differential scanning calorimetry (DSC) datasets. Use Bayesian inference to model competing decomposition mechanisms. Cross-reference with gas-phase mass spectrometry to identify fragment ions, resolving ambiguity between parallel pathways .
Q. How can researchers address discrepancies between computational predictions and experimental observations of the compound’s vibrational modes?
- Methodological Answer : Re-optimize geometry using higher-level theory (e.g., MP2/6-311+G(d,p)) to account for electron correlation. Apply scaling factors (e.g., 0.967 for B3-LYP/6-31G(d)) to harmonic frequencies. If outliers persist, investigate anharmonicity via vibrational perturbation theory (VPT2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
